molecular formula C20H26ClN3O4 B12179369 Tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate

Tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12179369
M. Wt: 407.9 g/mol
InChI Key: FZEWGRMNBQYTLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Tert-butyl protons: Singlet at δ 1.42 ppm (9H, (CH₃)₃C).
    • Pyrrolidinone protons: Multiplet at δ 3.65–3.80 ppm (2H, CH₂CO) and δ 2.90–3.10 ppm (2H, CH₂N).
    • Aromatic protons: Doublets at δ 7.25 ppm (1H, C₆H₄Cl) and δ 7.45 ppm (2H, C₆H₄Cl).
  • ¹³C NMR :

    • Carbonyl carbons: Peaks at δ 170.5 ppm (piperazine carbamate) and δ 175.2 ppm (pyrrolidinone).
    • Chlorophenyl carbons: Signals between δ 125–135 ppm, with the chlorine-bearing carbon at δ 133.8 ppm.

Infrared Spectroscopy (IR)

Strong absorptions at 1695 cm⁻¹ (C=O stretch, carbamate) and 1680 cm⁻¹ (C=O stretch, pyrrolidinone). The C-Cl vibration appears as a medium-intensity band at 750 cm⁻¹.

UV-Vis Spectroscopy

Absorption maxima at 272 nm (π→π* transition, chlorophenyl) and 210 nm (n→π* transition, carbonyl groups).

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate reactivity. The HOMO localizes on the chlorophenyl ring and pyrrolidinone carbonyl, while the LUMO resides on the piperazine carbamate. Electrostatic potential maps show pronounced negative charge density at the pyrrolidinone oxygen (-0.42 e) and positive charge at the chlorophenyl chlorine (+0.18 e).

Properties

Molecular Formula

C20H26ClN3O4

Molecular Weight

407.9 g/mol

IUPAC Name

tert-butyl 4-[1-(3-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H26ClN3O4/c1-20(2,3)28-19(27)23-9-7-22(8-10-23)18(26)14-11-17(25)24(13-14)16-6-4-5-15(21)12-16/h4-6,12,14H,7-11,13H2,1-3H3

InChI Key

FZEWGRMNBQYTLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Stepwise Coupling of Preformed Intermediates

This method involves independent synthesis of the pyrrolidinone and piperazine moieties followed by coupling.

Synthesis of 1-(3-Chlorophenyl)-5-Oxopyrrolidin-3-Carboxylic Acid

The pyrrolidinone ring is constructed via cyclization of γ-aminobutyric acid derivatives. For example, reacting 3-chlorophenylglycine with succinic anhydride in acetic acid at 80°C for 12 hours yields the cyclic amide. Alternative routes employ Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to cyclize hydroxyamides.

Activation and Coupling to Piperazine

The carboxylic acid is activated as an acyl chloride (using thionyl chloride) or mixed anhydride (using ethyl chloroformate) and reacted with tert-butyl piperazine-1-carboxylate in dichloromethane (DCM) with Na₂CO₃ as a base. Yields range from 58–72% after column chromatography (silica gel, ethyl acetate/hexane).

Key Data:

ParameterValueSource
Coupling solventDCM
BaseNa₂CO₃
Reaction time12–18 hours
PurificationColumn chromatography
Average yield65%

One-Pot Tandem Synthesis

A streamlined approach combines pyrrolidinone formation and piperazine coupling in a single reaction vessel.

In Situ Cyclization-Coupling

A mixture of 3-chlorophenylamine, dimethyl acetylenedicarboxylate, and tert-butyl piperazine-1-carboxylate in toluene undergoes microwave-assisted heating (120°C, 30 minutes). The reaction exploits the nucleophilicity of the piperazine nitrogen to trap intermediates generated during pyrrolidinone formation.

Advantages:

  • Reduced purification steps (crude purity >85% by HPLC).

  • Reaction time shortened to 2–4 hours.

Limitations:

  • Lower yields (42–55%) due to competing side reactions.

Optimization of Critical Parameters

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency by stabilizing charged intermediates. Na₂CO₃ outperforms organic bases (e.g., triethylamine) in minimizing ester hydrolysis.

Temperature Control

Coupling reactions proceed optimally at 0–5°C to suppress racemization, while cyclization steps require elevated temperatures (80–100°C).

Protecting Group Strategy

The tert-butyloxycarbonyl (Boc) group on piperazine demonstrates stability under both acidic and basic conditions, preventing unwanted side reactions during coupling.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica chromatography (ethyl acetate/hexane, 3:7) resolves unreacted starting materials.

  • Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >98% purity for biological assays.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): Characteristic signals include tert-butyl singlet at δ 1.45 ppm and pyrrolidinone carbonyl resonance at δ 172 ppm.

  • IR : Stretching vibrations at 1685 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-N) confirm successful coupling.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
Stepwise coupling659524High
One-pot synthesis48854Moderate
Solid-phase (hypothetical)60*90*48*Low

*Theoretical values based on analogous systems .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table highlights structural analogs of the target compound, emphasizing substituent variations and functional group differences:

Compound Name / ID Key Structural Features Biological Activity / Application Reference
Target Compound Boc-piperazine + 3-chlorophenyl-pyrrolidinone-carbonyl Not explicitly reported (likely intermediate) -
Tert-butyl 4-[4-(3-cyano-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-4-yl)phenyl]piperazine-1-carboxylate (KuSaSch117) Boc-piperazine + cyclopenta[b]pyridine-thione + 3-chlorophenyl Antiplasmodial agent (IC₅₀: 0.12 µM against P. falciparum)
Tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate (T64336) Boc-piperazine + 4-chlorobenzyl-pyridone Prolyl-hydroxylase inhibitor (HIF-PH inhibitor)
Tert-butyl 4-(5-(3-chlorophenyl)-1,2,4-triazin-3-yl)piperazine-1-carboxylate Boc-piperazine + 1,2,4-triazine + 3-chlorophenyl Not reported
Tert-butyl 4-{1-(3-chlorophenyl)-4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate Boc-piperidine + pyrazole + dual 3-chlorophenyl-piperazine Not reported

Key Observations:

  • Bioactivity Correlations: The presence of electron-withdrawing groups (e.g., Cl, CN) and heterocycles (e.g., pyridone, thienopyridine) correlates with enhanced antiplasmodial or enzyme-inhibitory activity .
  • Structural Complexity: Compounds with fused bicyclic systems (e.g., cyclopenta[b]pyridine in KuSaSch117) exhibit higher potency than monocyclic analogs, likely due to improved target binding .

Physicochemical Properties and Stability

  • Lipophilicity: The Boc group reduces logP values compared to non-Boc analogs, enhancing aqueous solubility (e.g., logP ~2.5 for T64336 vs. ~3.8 for non-Boc derivatives) .
  • Stability : Boc-protected compounds are stable under acidic conditions but cleaved by TFA/CH₂Cl₂, enabling deprotection during late-stage synthesis .

Biological Activity

Tert-butyl 4-{[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate is a synthetic compound with significant potential in pharmacology due to its complex structure and biological activity. This article explores its synthesis, biological interactions, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a piperazine ring, a tert-butyl group, and a carbonyl functional group linked to a pyrrolidine moiety. Its molecular formula is C20H26ClN3O4C_{20}H_{26}ClN_{3}O_{4} with a molecular weight of approximately 407.9 g/mol. The presence of the chlorophenyl group suggests possible interactions with biological targets, particularly in the context of neuropharmacology.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Protection of Functional Groups : The piperazine ring is protected using tert-butyl chloroformate.
  • Formation of Key Intermediates : This includes the synthesis of 1-(3-chlorophenyl)-5-oxopyrrolidine through chlorination and cyclization reactions.
  • Final Assembly : The final compound is obtained through nucleophilic displacement reactions under controlled conditions, often utilizing solvents like tetrahydrofuran (THF) and catalysts to enhance yield.

Research indicates that this compound interacts with various biological targets, including neurotransmitter receptors involved in mood regulation and cognitive functions. Its structural components allow for favorable binding interactions, potentially influencing signaling pathways critical for treating neurological disorders .

Pharmacological Applications

Preliminary studies suggest several potential applications:

  • Neuropharmacology : The compound may have implications in treating conditions such as depression and anxiety due to its interaction with serotonin and dopamine receptors.
  • Antimicrobial Activity : Some studies have indicated that related compounds exhibit antibacterial and antifungal properties, suggesting that this compound could also possess similar activities .
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, focusing on its ability to inhibit tumor growth through specific molecular pathways .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound in relation to similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-{[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylateSimilar piperazine framework with fluorophenyl groupPotentially different biological activity due to fluorine substitution
Tert-butyl 4-{[1-(3-iodophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylateContains an iodophenyl instead of chlorophenylIodine may influence lipophilicity and receptor binding
Tert-butyl 4-{[1-(naphthalen-2-yl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylateFeatures a naphthalene moietyIncreased aromaticity could affect pharmacokinetics

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Studies : A study examining the binding affinity of similar compounds to serotonin receptors demonstrated significant interactions, suggesting potential antidepressant effects.
  • Antimicrobial Research : Research on related piperazine derivatives showed promising results against various bacterial strains, indicating the need for further exploration of this compound's antimicrobial properties.
  • Cancer Research : Investigations into the anticancer activity revealed that structurally similar compounds exhibited cytotoxic effects on specific cancer cell lines, warranting further research into this compound's therapeutic efficacy.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrrolidinone core via cyclization of 3-chlorophenyl-substituted precursors under acidic or basic conditions.
  • Step 2: Coupling the pyrrolidinone moiety to a Boc-protected piperazine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .
  • Step 3: Final Boc deprotection (if required) using trifluoroacetic acid (TFA) in DCM.
    Key Considerations:
  • Temperature control (0–25°C) during coupling to minimize side reactions.
  • Use of chromatographic purification (e.g., silica gel column) or recrystallization to isolate intermediates .

Basic: Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to verify substituent positions and Boc-group integrity. Compare chemical shifts with analogous compounds (e.g., tert-butyl 4-(3-cyanobenzyl)piperazine-1-carboxylate, δ ~1.4 ppm for tert-butyl) .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS):
    • High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ for C₂₁H₂₅ClN₃O₄: calculated 418.15, observed 418.14) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., prolyl-hydroxylase, as seen in HIF inhibitors ). Parameterize the 3-chlorophenyl and carbonyl groups as key pharmacophores.
  • Density Functional Theory (DFT):
    • Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .
  • Validation:
    • Cross-reference docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How to resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

  • Data Collection:
    • Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data (<1.0 Å).
  • Refinement:
    • Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for the 3-chlorophenyl group to address disorder .
  • Validation Tools:
    • Check for residual electron density (>0.3 e⁻/ų) near the pyrrolidinone carbonyl using Olex2 or PLATON .

Advanced: How to address regioselectivity challenges during functionalization of the piperazine ring?

Methodological Answer:

  • Protecting Group Strategy:
    • Use Boc protection to direct reactions to the secondary amine. For example, selective alkylation at the 4-position of piperazine via SN2 mechanisms .
  • Catalytic Control:
    • Employ palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling at specific aryl positions, minimizing competing pathways .
  • Monitoring:
    • Track reaction progress using TLC (ethyl acetate/hexane, 1:1) and LC-MS to detect byproducts .

Advanced: What strategies mitigate discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization:
    • Use certified reference materials (e.g., 95%+ purity) and control compounds (e.g., known HIF inhibitors) to calibrate activity measurements .
  • Data Normalization:
    • Normalize IC₅₀ values to account for batch-to-batch variability in compound solubility (e.g., DMSO stock concentration checks) .
  • Meta-Analysis:
    • Apply statistical tools (e.g., ANOVA) to compare results across studies, focusing on shared variables like incubation time or cell line selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.